Cas no 1217704-83-0 (Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride)

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chiral piperazine derivative commonly employed as an intermediate in pharmaceutical synthesis. Its key advantages include high enantiomeric purity, which is critical for stereoselective drug development, and the presence of both a hydroxymethyl and a carboxylate group, enabling versatile functionalization. The benzyl protecting group enhances stability during synthetic processes while allowing selective deprotection when required. The hydrochloride salt form improves solubility and handling in organic and aqueous systems. This compound is particularly valuable in the preparation of bioactive molecules, such as protease inhibitors and receptor modulators, where precise stereochemistry is essential for efficacy. Its well-defined structure ensures reproducibility in complex synthetic routes.
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride structure
1217704-83-0 structure
商品名:Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
CAS番号:1217704-83-0
MF:C13H19ClN2O3
メガワット:286.754562616348
CID:6627079
PubChem ID:45072579

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-Piperazinecarboxylic acid, 2-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1), (2S)-
    • (2S)-2-(hydroxymethyl)-1-Piperazinecarboxylic acid phenylmethyl ester HCl
    • Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
    • 1217704-83-0
    • benzyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
    • G72801
    • インチ: 1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m0./s1
    • InChIKey: QZXGMZXWHWGKHR-YDALLXLXSA-N
    • ほほえんだ: C(N1CCNC[C@H]1CO)(=O)OCC1C=CC=CC=1.Cl

計算された属性

  • せいみつぶんしりょう: 286.1084202g/mol
  • どういたいしつりょう: 286.1084202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 267
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1717558-5g
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
1217704-83-0 97%
5g
¥4200.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1717558-100mg
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
1217704-83-0 97%
100mg
¥450.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1717558-1g
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
1217704-83-0 97%
1g
¥1260.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1717558-250mg
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
1217704-83-0 97%
250mg
¥650.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1717558-25g
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
1217704-83-0 97%
25g
¥15000.00 2024-08-09
Ambeed
A1208781-1g
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
1217704-83-0 97%
1g
$309.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1717558-10g
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
1217704-83-0 97%
10g
¥6500.00 2024-08-09

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride 関連文献

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochlorideに関する追加情報

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate Hydrochloride (CAS No. 1217704-83-0): An Overview

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS No. 1217704-83-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as Benzyl (S)-HMP-carboxylate hydrochloride, is a chiral derivative of piperazine, characterized by its unique structural features and potential biological activities.

The chemical structure of Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride consists of a piperazine ring, a benzyl group, and a hydroxymethyl moiety. The presence of the chiral center at the hydroxymethyl group imparts enantiomeric specificity to the molecule, making it particularly valuable in the development of enantiomerically pure pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.

Recent studies have highlighted the potential of Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride in the treatment of neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective properties, which may be beneficial in the management of conditions such as Parkinson's disease and Alzheimer's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

In addition to its neuroprotective effects, Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride has also been investigated for its potential as an antidepressant. Clinical trials have demonstrated that this compound can effectively alleviate symptoms of depression by enhancing serotonin and norepinephrine levels in the brain. The selective action on these neurotransmitters suggests that it may have fewer side effects compared to traditional antidepressants.

The pharmacokinetic properties of Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride have been extensively studied to optimize its therapeutic potential. Research has shown that it has good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. Furthermore, its low toxicity profile and minimal interaction with other drugs make it a promising candidate for long-term use in clinical settings.

In the realm of drug discovery, Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride serves as an important lead compound for the development of novel therapeutics. Its structural flexibility allows for the synthesis of various derivatives with enhanced potency and selectivity. For example, modifications at the benzyl group or the piperazine ring can lead to compounds with improved pharmacological properties and reduced side effects.

The synthesis of Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves several well-established chemical reactions. One common approach is to start with benzyl chloroformate and react it with (S)-2-(hydroxymethyl)piperazine under controlled conditions to form the desired ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This synthetic route is scalable and can be adapted for large-scale production in pharmaceutical manufacturing.

Despite its promising applications, further research is needed to fully understand the safety and efficacy of Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Ongoing clinical trials are evaluating its long-term effects and potential interactions with other medications. Additionally, efforts are being made to develop more efficient synthetic methods and improve its formulation for better patient compliance.

In conclusion, Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS No. 1217704-83-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it a valuable asset in the development of new therapeutic agents for neurological disorders and depression.

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